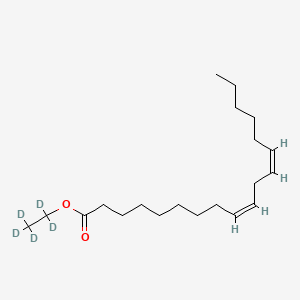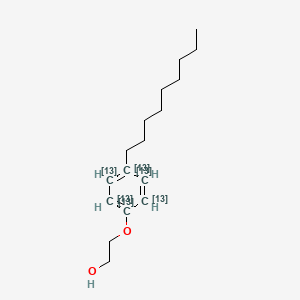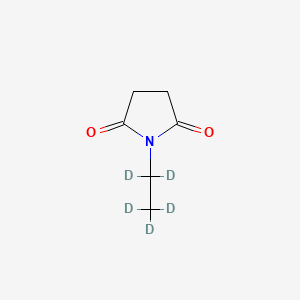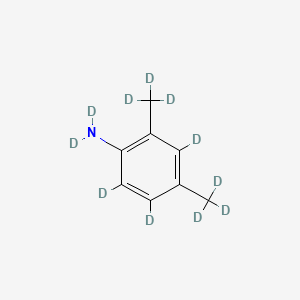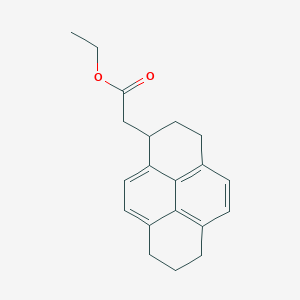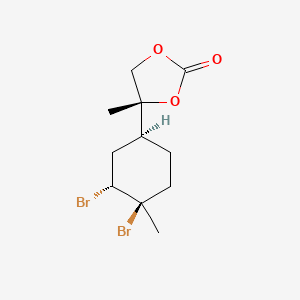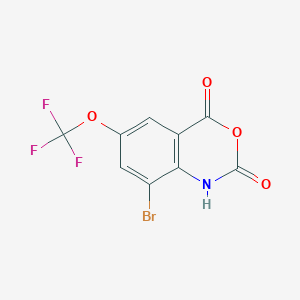![molecular formula C8H12ClNO2 B13439627 (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-Azabicyclo[222]octan-3-carbonochloridate is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Azabicyclo[22One common method involves the enantioselective construction of the azabicyclo scaffold using stereoselective reactions . Another approach includes the use of palladium-catalyzed reactions to introduce functional groups onto the bicyclic structure .
Industrial Production Methods
Industrial production methods for (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate often rely on scalable synthetic routes that can be performed under mild conditions. These methods may include the use of catalytic systems and continuous flow reactors to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents like sodium borohydride, and catalysts like palladium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated or alkylated products.
Aplicaciones Científicas De Investigación
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1-Azabicyclo[2.2.2]octan-3-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonochloridate group.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares similar nitrogen-containing features.
Uniqueness
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate is unique due to its specific functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H12ClNO2 |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate |
InChI |
InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m1/s1 |
Clave InChI |
WGNZRZSJIVMRBU-SSDOTTSWSA-N |
SMILES isomérico |
C1CN2CCC1[C@@H](C2)OC(=O)Cl |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)

